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Introduction
Forvisirvat (formerly SP-624) is a first-in-class, orally administered, selective activator of

Sirtuin 6 (SIRT6), a histone deacetylase implicated in a variety of cellular processes including

DNA repair, inflammation, and metabolism.[1] Its novel epigenetic mechanism of action is being

investigated for the treatment of Major Depressive Disorder (MDD).[2] This technical guide

provides a comprehensive overview of the available pharmacokinetic (PK) and oral

bioavailability data for Forvisirvat, compiled from preclinical and clinical studies. The

information is presented to support further research and development of this compound.

Pharmacokinetics in Human Subjects
The pharmacokinetic profile of Forvisirvat has been evaluated in Phase 1 clinical trials

involving healthy adult subjects. These studies included single ascending dose (SAD) and

multiple ascending dose (MAD) designs to assess the safety, tolerability, and pharmacokinetic

parameters of the drug.[3]

Single Ascending Dose (SAD) Studies
In a SAD study (SP-624-101), healthy participants were administered single oral doses of

Forvisirvat at 3 mg, 10 mg, and 30 mg. The results demonstrated that the maximum plasma
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concentration (Cmax) and the area under the plasma concentration-time curve (AUC)

increased in a dose-proportional manner.[3]

Multiple Ascending Dose (MAD) Studies
A MAD study (SP-624-102) evaluated daily oral doses of 3 mg and 10 mg for 5 days, and 20

mg for 10 days.[3] Consistent with the SAD findings, Cmax and AUC showed dose

proportionality.[3]

Table 1: Summary of Human Pharmacokinetic Parameters for Forvisirvat

Study Type Dose(s) Tmax (hours) t½ (hours) Key Findings

Single Ascending

Dose

3 mg, 10 mg, 30

mg
1.5 - 3 ~2.01 - 2.75

Cmax and AUC

increased dose-

proportionally.

Multiple

Ascending Dose

3 mg, 10 mg (5

days), 20 mg (10

days)

1.5 - 3 ~6.11 - 6.89

Dose-

proportional

increases in

Cmax and AUC.

Reached target

plasma

concentrations.

Note: Specific Cmax and AUC values were not publicly available in the reviewed literature and

therefore are not included in this table.

Food Effect on Oral Bioavailability
The influence of food on the oral bioavailability of Forvisirvat was assessed in a dedicated

study. Administration of Forvisirvat after a high-fat, high-calorie breakfast resulted in a

significantly lower Cmax and a later time to maximum concentration (Tmax) compared to

administration in a fasted state. However, the total drug exposure, as measured by AUC, was

comparable between the fed and fasting conditions.[3]

Preclinical Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/386138921_Phase_1_Single-Center_Double-Blind_Randomized_Placebo-Controlled_Studies_of_the_Safety_Tolerability_and_Pharmacokinetics_of_Single_and_Multiple_Ascending_Oral_Doses_of_the_Sirtuin_6_Activator_SP-624_i
https://www.researchgate.net/publication/386138921_Phase_1_Single-Center_Double-Blind_Randomized_Placebo-Controlled_Studies_of_the_Safety_Tolerability_and_Pharmacokinetics_of_Single_and_Multiple_Ascending_Oral_Doses_of_the_Sirtuin_6_Activator_SP-624_i
https://www.researchgate.net/publication/386138921_Phase_1_Single-Center_Double-Blind_Randomized_Placebo-Controlled_Studies_of_the_Safety_Tolerability_and_Pharmacokinetics_of_Single_and_Multiple_Ascending_Oral_Doses_of_the_Sirtuin_6_Activator_SP-624_i
https://www.benchchem.com/product/b15586546?utm_src=pdf-body
https://www.benchchem.com/product/b15586546?utm_src=pdf-body
https://www.benchchem.com/product/b15586546?utm_src=pdf-body
https://www.researchgate.net/publication/386138921_Phase_1_Single-Center_Double-Blind_Randomized_Placebo-Controlled_Studies_of_the_Safety_Tolerability_and_Pharmacokinetics_of_Single_and_Multiple_Ascending_Oral_Doses_of_the_Sirtuin_6_Activator_SP-624_i
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific quantitative data for Forvisirvat in preclinical animal models were not available

in the public domain at the time of this review, general principles of preclinical pharmacokinetic

studies in rats, dogs, and monkeys are outlined below as a reference for the type of data that

would be generated during drug development. Such studies are crucial for understanding the

absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity

before human trials.

Table 2: Illustrative Preclinical Pharmacokinetic Parameters (Hypothetical Data for Forvisirvat)

Species Route
Dose
(mg/kg)

Tmax (h)
Cmax
(ng/mL)

AUC
(ng·h/mL)

Oral
Bioavaila
bility (%)

Rat Oral e.g., 10 [Value] [Value] [Value] [Value]

IV e.g., 2 - [Value] [Value] -

Dog Oral e.g., 5 [Value] [Value] [Value] [Value]

IV e.g., 1 - [Value] [Value] -

Monkey Oral e.g., 5 [Value] [Value] [Value] [Value]

IV e.g., 1 - [Value] [Value] -

Note: The data in this table is hypothetical and serves as a template for the expected

parameters from preclinical studies. Actual data for Forvisirvat is not publicly available.

Mechanism of Action and Signaling Pathway
Forvisirvat is a selective activator of SIRT6.[4] SIRT6 is a NAD+-dependent deacetylase that

plays a critical role in regulating gene expression, DNA repair, and metabolic homeostasis. In

the context of major depressive disorder, the activation of SIRT6 by Forvisirvat is thought to

modulate neuronal function and synaptic plasticity.

One of the proposed downstream signaling pathways involves the Akt/GSK3β pathway.

Upregulation of SIRT6 has been shown to inhibit this pathway, which is implicated in the

pathophysiology of depression.[5] By activating SIRT6, Forvisirvat may influence the
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phosphorylation status of key proteins in this cascade, ultimately impacting neuronal survival

and function.

Forvisirvat
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Click to download full resolution via product page

Caption: Proposed signaling pathway of Forvisirvat through SIRT6 activation.

Experimental Protocols
Human Pharmacokinetic Studies (Phase 1)
Single Ascending Dose (SAD) Study (SP-624-101) Protocol Summary:

Study Design: Randomized, double-blind, placebo-controlled.

Participants: Healthy adult volunteers.

Intervention: Single oral doses of Forvisirvat (3 mg, 10 mg, 30 mg) or placebo.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

post-dose to determine the plasma concentrations of Forvisirvat.

Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters

including Cmax, Tmax, AUC, and half-life.

Multiple Ascending Dose (MAD) Study (SP-624-102) Protocol Summary:

Study Design: Randomized, double-blind, placebo-controlled.

Participants: Healthy adult volunteers.

Intervention: Daily oral doses of Forvisirvat (3 mg or 10 mg for 5 days; 20 mg for 10 days)

or placebo.

Pharmacokinetic Sampling: Blood samples were collected at various time points during and

after the dosing period to assess steady-state pharmacokinetics.

Analysis: Pharmacokinetic parameters were calculated to evaluate drug accumulation and

steady-state concentrations.
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Caption: Workflow for Phase 1 SAD and MAD clinical trials.

Preclinical Oral Bioavailability Study (General Protocol
for Rodents)
The following outlines a general experimental protocol for determining the oral bioavailability of

a compound in a rodent model, such as the rat.

Animals: Male and female Sprague-Dawley rats are typically used.[6]

Housing: Animals are housed in controlled conditions with a standard diet and water ad

libitum.[6]
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Dosing:

Oral (PO): A specified dose of the compound is administered via oral gavage.[6][7]

Intravenous (IV): A lower dose is typically administered intravenously to a separate group

of animals to determine the absolute bioavailability.

Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate

site at predetermined time points after dosing.

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the

compound is quantified using a validated analytical method, such as liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic

parameters (Cmax, Tmax, AUC) for both oral and IV routes.

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the

formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
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Caption: General workflow for a preclinical oral bioavailability study.

Conclusion
Forvisirvat exhibits predictable, dose-proportional pharmacokinetics in humans following

single and multiple oral administrations. The oral absorption is influenced by food, which delays

the rate but not the extent of absorption. Further disclosure of preclinical ADME data and

detailed results from human pharmacokinetic studies will be crucial for the continued

development and optimization of dosing regimens for Forvisirvat in the treatment of Major

Depressive Disorder and potentially other indications. The activation of SIRT6 presents a novel

and promising therapeutic strategy, and a thorough understanding of the compound's

pharmacokinetic profile is essential for its successful clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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